molecular formula C19H14N2O B13106850 2-Oxo-4-phenyl-6-(P-tolyl)-1,2-dihydropyridine-3-carbonitrile

2-Oxo-4-phenyl-6-(P-tolyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13106850
M. Wt: 286.3 g/mol
InChI Key: HKIFSTBWORQONB-UHFFFAOYSA-N
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Description

2-Oxo-4-phenyl-6-(P-tolyl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the dihydropyridine family. This compound is characterized by its unique structure, which includes a pyridine ring substituted with phenyl, p-tolyl, and cyano groups. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-phenyl-6-(P-tolyl)-1,2-dihydropyridine-3-carbonitrile typically involves multicomponent reactions. One common method is the Biginelli reaction, which combines an aldehyde, a β-ketoester, and a urea or thiourea under acidic conditions. For this specific compound, the reaction might involve:

    Aldehyde: Benzaldehyde (for the phenyl group).

    β-Ketoester: Ethyl acetoacetate.

    Urea: Urea or thiourea.

    Catalyst: Acidic catalysts like hydrochloric acid or Lewis acids such as zinc chloride.

The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent, leading to the formation of the desired dihydropyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations might include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of heterogeneous catalysts could facilitate easier separation and recycling of catalysts, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, converting it to a pyridine derivative.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-Oxo-4-phenyl-6-(P-tolyl)-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

    Biological Studies: The compound’s interactions with various enzymes and receptors are of interest, particularly in the context of anti-inflammatory and anticancer activities.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.

Mechanism of Action

The biological activity of 2-Oxo-4-phenyl-6-(P-tolyl)-1,2-dihydropyridine-3-carbonitrile is primarily due to its ability to interact with calcium channels. By blocking these channels, it can modulate calcium influx into cells, which is crucial in various physiological processes. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage hypertension and arrhythmias.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known antihypertensive agent.

    Felodipine: Used in the treatment of high blood pressure.

Uniqueness

2-Oxo-4-phenyl-6-(P-tolyl)-1,2-dihydropyridine-3-carbonitrile stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different biological targets. This makes it a valuable compound for developing new therapeutic agents with potentially improved efficacy and reduced side effects.

Properties

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

6-(4-methylphenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C19H14N2O/c1-13-7-9-15(10-8-13)18-11-16(14-5-3-2-4-6-14)17(12-20)19(22)21-18/h2-11H,1H3,(H,21,22)

InChI Key

HKIFSTBWORQONB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=CC=C3

Origin of Product

United States

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